molecular formula C13H17N3 B2938085 2-(4-Tert-butylphenyl)pyrazol-3-amine CAS No. 1368610-75-6

2-(4-Tert-butylphenyl)pyrazol-3-amine

Cat. No.: B2938085
CAS No.: 1368610-75-6
M. Wt: 215.3
InChI Key: GWRROYFGAMEOFY-UHFFFAOYSA-N
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Description

2-(4-Tert-butylphenyl)pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a tert-butyl group attached to the phenyl ring, which is further connected to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butylphenyl)pyrazol-3-amine typically involves the cyclocondensation reaction between 4-tert-butylphenylhydrazine and an appropriate 1,3-dicarbonyl compound. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used. For instance, the reaction can be performed in the presence of an acid catalyst such as hydrochloric acid or a base like sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvent selection and purification steps are also crucial in the industrial production process to ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butylphenyl)pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, where the tert-butyl group or the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

2-(4-Tert-butylphenyl)pyrazol-3-amine has several scientific research applications, including:

    Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in the development of new drugs. Pyrazole derivatives are known for their anti-inflammatory, analgesic, and antipyretic properties.

    Material Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.

    Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.

    Industrial Applications: The compound is utilized in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Tert-butylphenyl)pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Aminopyrazole: Lacks the tert-butyl group, making it less bulky and potentially less selective in its interactions.

    4-Aminopyrazole: Similar in structure but with the amino group positioned differently, affecting its reactivity and binding properties.

    5-Aminopyrazole: Another positional isomer with different chemical and biological properties.

Uniqueness

2-(4-Tert-butylphenyl)pyrazol-3-amine is unique due to the presence of the tert-butyl group, which provides steric hindrance and can influence the compound’s reactivity and selectivity. This structural feature can enhance the compound’s ability to interact with specific biological targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3/c1-13(2,3)10-4-6-11(7-5-10)16-12(14)8-9-15-16/h4-9H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWRROYFGAMEOFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C(=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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